molecular formula C15H14N2Na2O6S2 B8057877 Ticarcillin sodium

Ticarcillin sodium

Cat. No.: B8057877
M. Wt: 428.4 g/mol
InChI Key: ZBBCUBMBMZNEME-UBXQQCHXSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ticarcillin sodium is synthesized through a multi-step process starting from 6-aminopenicillanic acid (6-APA). The key steps include:

    Acylation: 6-APA is acylated with a thienylacetyl chloride derivative to form the penicillin nucleus.

    Salt Formation: The resulting ticarcillin is then converted to its disodium salt form by neutralizing with sodium hydroxide.

Industrial Production Methods: Industrial production of ticarcillin disodium salt involves large-scale fermentation to produce 6-APA, followed by chemical synthesis steps under controlled conditions to ensure high yield and purity. The final product is typically isolated as a crystalline powder, which is then dried and packaged under sterile conditions .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis, especially in the presence of β-lactamases, leading to the breakdown of its β-lactam ring.

    Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, ticarcillin can be sensitive to oxidative degradation under certain conditions.

    Substitution: The carboxyl group in ticarcillin can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by β-lactamases or acidic/basic conditions.

    Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.

Major Products:

Scientific Research Applications

Chemistry: Ticarcillin sodium is used as a reagent in synthetic chemistry to study β-lactam ring reactivity and to develop new antibiotics.

Biology: In biological research, it is used to select for bacteria carrying resistance genes, particularly in genetic engineering and molecular biology experiments.

Medicine: Clinically, ticarcillin disodium salt is used to treat severe bacterial infections, especially those caused by resistant strains. It is often combined with clavulanate to enhance its efficacy against β-lactamase-producing bacteria .

Industry: In the agricultural industry, ticarcillin disodium salt is used to control bacterial infections in plants, particularly those caused by Agrobacterium .

Mechanism of Action

Ticarcillin sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

    Carbenicillin: Another carboxypenicillin with similar activity but less effective against certain resistant strains.

    Piperacillin: A ureidopenicillin with a broader spectrum of activity, especially when combined with tazobactam.

    Ampicillin: A broad-spectrum penicillin that is less effective against Pseudomonas aeruginosa compared to ticarcillin.

Uniqueness: Ticarcillin sodium is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with clavulanate to overcome β-lactamase-mediated resistance. This makes it particularly valuable in treating infections caused by resistant gram-negative bacteria .

Properties

IUPAC Name

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBCUBMBMZNEME-UBXQQCHXSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045561
Record name Ticarcillin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-14-7
Record name Ticarcillin disodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ticarcillin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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